Head-to-Head Receptor Affinity: PGE2 Ethanolamide vs. Native PGE2 (EP1-EP4 Subtypes)
The affinity of the core analyte, PGE2 Ethanolamide (PGE2-EA), for all four EP receptor subtypes is significantly lower than that of its parent molecule, prostaglandin E2 (PGE2). This difference is crucial for interpreting the pharmacological profile of PGE2-EA, which the deuterated standard is designed to quantify. In direct radioligand binding assays using membranes from HEK293 cells transfected with human EP receptors, PGE2-EA exhibited substantially lower binding affinities (higher Ki) compared to PGE2 [1].
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | EP1: 5.61 ± 0.1; EP2: 6.33 ± 0.01; EP3: 6.70 ± 0.13; EP4: 6.29 ± 0.06 |
| Comparator Or Baseline | Prostaglandin E2 (PGE2): EP1: 8.31 ± 0.16; EP2: 9.03 ± 0.04; EP3: 9.34 ± 0.06; EP4: 9.10 ± 0.04 |
| Quantified Difference | PGE2-EA affinity is 501-fold (EP1), 500-fold (EP2), 437-fold (EP3), and 651-fold (EP4) lower than PGE2 [2]. |
| Conditions | Radioligand binding assay using [3H]PGE2 in membranes from HEK293 cells expressing human EP receptor subtypes. |
Why This Matters
This data defines the distinct pharmacological identity of the analyte being measured, highlighting the scientific necessity for a specific and sensitive assay that can differentiate PGE2-EA from the much more potent and abundant PGE2.
- [1] Ross, R. A., Craib, S. J., Stevenson, L. A., Pertwee, R. G., Henderson, A., Toole, J., & Ellington, H. C. (2002). Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide. Journal of Pharmacology and Experimental Therapeutics, 301(3), 900-907. View Source
- [2] Taylor & Francis. (2019). Prostamide - Knowledge and References. In: Martinez-de-la-Casa, J.M. et al. Latanoprost, a balanced prostaglandin. Expert Review of Ophthalmology. View Source
